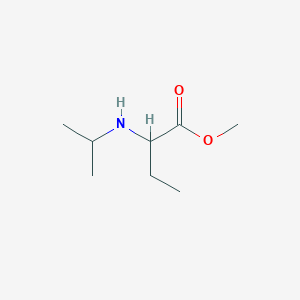

Methyl 2-(isopropylamino)butanoate

Description

Contextualization within the Chemistry of α-Amino Acid Esters

Methyl 2-(isopropylamino)butanoate belongs to the broad class of compounds known as α-amino acid esters. These are derivatives of α-amino acids, which are the fundamental building blocks of proteins. nih.gov An α-amino acid consists of a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group). In α-amino acid esters, the hydrogen of the carboxyl group is replaced by an alkyl or aryl group.

α-Amino acid esters are crucial intermediates in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceuticals. nih.gov The esterification of the carboxyl group serves to protect it from participating in unwanted side reactions during chemical transformations involving other parts of the molecule.

The general structure of an α-amino acid ester is characterized by the ester functional group (-COOR') attached to the α-carbon, which also bears the amino group. The presence of both a basic amino group and a potentially hydrolyzable ester group makes their chemistry rich and versatile. They can undergo reactions at the amino group, the ester carbonyl group, and the α-carbon.

Foundational Principles of Chirality and Stereoisomerism Relevant to this compound

A critical feature of this compound is its chirality. Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. acs.org The presence of a stereocenter, most commonly a carbon atom bonded to four different groups, is a frequent cause of chirality in organic molecules. doubtnut.com

In the case of this compound, the α-carbon (C2) is a chiral center. It is bonded to four distinct groups:

A hydrogen atom (H)

An ethyl group (-CH2CH3)

An isopropylamino group (-NHCH(CH3)2)

A methoxycarbonyl group (-COOCH3)

Due to this chiral center, this compound can exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other. These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. nih.gov The separation and selective synthesis of individual enantiomers are significant areas of research in organic chemistry. yakhak.org

Historical Development of Synthetic Approaches to Analogous Amino Esters

The synthesis of α-amino acid esters has a long history, evolving from classical methods to modern catalytic and asymmetric approaches. Early methods often involved the direct esterification of naturally occurring amino acids.

One of the foundational methods for α-amino acid synthesis is the Strecker synthesis , first reported in 1850. While this method initially produces α-aminonitriles, they can be hydrolyzed to α-amino acids and subsequently esterified. Another classical approach is the Gabriel synthesis , which utilizes phthalimide (B116566) to introduce the amino group. khanacademy.org

Over the decades, numerous advancements have been made. The development of protecting groups for the amino function allowed for more controlled and selective reactions. The mid-20th century saw the rise of methods for peptide synthesis, where the formation of amide bonds between amino acid esters is a key step.

More recently, the focus has shifted towards catalytic and enantioselective methods to produce specific stereoisomers of α-amino acid esters. nih.gov Techniques such as catalytic hydrogenation of α-iminoesters using chiral metal catalysts have become powerful tools. nih.gov Organocatalysis has also emerged as a significant strategy, employing small organic molecules to catalyze the enantioselective formation of α-amino acid derivatives. nih.gov Modern methods also include C-H activation and amination reactions, which offer more direct and atom-economical routes to these valuable compounds. nih.govorganic-chemistry.org These advanced synthetic strategies provide access to a wide array of non-natural amino acid esters with diverse functionalities. organic-chemistry.org

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(propan-2-ylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUHGXXMBHEUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Isopropylamino Butanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis is critical for producing single-enantiomer compounds, which is often a requirement for therapeutic applications. numberanalytics.com Strategies for achieving this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. These methods aim to control the formation of the stereocenter at the α-carbon of the butanoate chain, ensuring the desired stereochemical outcome.

Enantioselective Catalytic Routes

Enantioselective catalysis offers an elegant and efficient means to produce chiral molecules. These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key approaches applicable to the synthesis of Methyl 2-(isopropylamino)butanoate include the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered. numberanalytics.com This strategy is reliable and has been widely applied in the asymmetric synthesis of amino acids. numberanalytics.com

For the synthesis of this compound, a common approach involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For instance, a Schiff base formed between a glycine ester and a chiral auxiliary, such as one derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, can form a nickel(II) complex. tcichemicals.com The diastereoselective alkylation of this complex with ethyl iodide, followed by hydrolysis of the Schiff base and the ester, and subsequent N-isopropylation would yield the target amino acid. tcichemicals.comacs.org

Another widely used class of auxiliaries are the Evans oxazolidinones. wikipedia.org An oxazolidinone can be acylated with butanoyl chloride. The resulting imide can then undergo α-amination in a stereocontrolled manner. Subsequent cleavage of the auxiliary and N-isopropylation would furnish the desired product. The stereoselectivity is controlled by the bulky substituent on the oxazolidinone, which directs the incoming electrophile to the opposite face of the enolate. wikipedia.org

Table 1: Representative Chiral Auxiliaries for Asymmetric α-Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Expected Diastereomeric Excess (de) |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation/Amination | >95% |

| Pseudoephedrine Amides | Asymmetric Alkylation | >90% |

| (S)-BPB-Glycine Ni(II) Complex | Asymmetric Alkylation | >98% |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metal catalysts. rsc.org This field has provided powerful tools for the synthesis of enantioenriched α-amino esters. rsc.orgacs.org

A plausible organocatalytic route to this compound is through a biomimetic transamination. nih.gov This approach involves the reaction of methyl 2-ketobutanoate with an amine source in the presence of a chiral phosphoric acid or a chiral quaternary ammonium (B1175870) salt as the catalyst. nih.gov The catalyst facilitates the enantioselective transfer of the amino group to the α-keto ester, producing an intermediate that can be converted to the final product. For example, chiral phosphoric acids have been shown to effectively catalyze the N-H insertion reactions of α-carbonyl sulfoxonium ylides with various amines to produce α-amino acid derivatives with excellent enantiocontrol. rsc.org Similarly, asymmetric epoxidation followed by a cascade of reactions catalyzed by a single organocatalyst can yield α-amino acid esters from simple alkenes. acs.org

Table 2: Organocatalytic Approaches to α-Amino Ester Synthesis

| Catalytic System | Reaction Type | Key Precursors | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Transamination | α-Keto Ester, Amine Source | 85-99% |

| Diarylprolinol Silyl Ether | Michael Addition | α,β-Unsaturated Aldehyde | 90-99% |

| Quinidine-derived Catalyst | Epoxidation/Rearrangement | Alkene, Phenylsulfonylacetonitrile | 80-95% |

Transition-metal catalysis is a highly effective strategy for asymmetric synthesis, particularly through reductive amination. researchgate.netrsc.org This one-pot procedure converts a ketone and an amine directly into a chiral amine using a chiral metal catalyst and a reducing agent, such as H₂. researchgate.netrsc.orgacs.org

The most direct synthesis of this compound via this method would involve the reaction of methyl 2-ketobutanoate with isopropylamine (B41738). organic-chemistry.org The initial condensation forms an imine intermediate in situ. Subsequent asymmetric hydrogenation of this imine, catalyzed by a chiral transition-metal complex (e.g., containing Iridium, Rhodium, or Ruthenium), yields the enantiomerically enriched product. researchgate.netresearchgate.netgoogle.com Chiral ligands such as f-Binaphane coordinated to an Iridium center have been shown to achieve high enantioselectivities in the reductive amination of various aryl ketones. google.com This method is powerful due to its high atom economy and the broad availability of substrates. acs.org

Table 3: Transition Metal Catalysts for Asymmetric Reductive Amination

| Metal/Ligand System | Substrate Example | Reducing Agent | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ / f-Binaphane | Aryl Ketones | H₂, I₂ additive | up to 94% |

| Ru-Xyliphos | Methoxyacetone | H₂ | 78% |

| Pd/Chiral Phosphate | Thioamines | Boronic Acids | 75-98% |

Diastereoselective Synthesis

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains a chiral center, where the existing center influences the stereochemical outcome of the new one. The use of chiral auxiliaries, as described in section 2.1.1.1, is a prime example of a diastereoselective strategy. acs.org

Another approach would be the conjugate addition of a chiral amine to an α,β-unsaturated ester. For example, the Michael addition of a chiral amine like (S)-1-phenylethylamine to methyl crotonate can produce a diastereomeric mixture of β-amino esters. doi.org While this creates a β-amino acid structure rather than the target α-amino acid, similar principles can be applied. A more relevant diastereoselective approach for this compound would start with a chiral precursor, such as an enantiomerically pure methyl 2-hydroxybutanoate. Conversion of the hydroxyl group to a leaving group, followed by an SN2 reaction with isopropylamine with inversion of configuration, would yield the desired product diastereoselectively.

Chemo-Enzymatic Synthesis and Kinetic Resolution

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biocatalysts. nih.gov Kinetic resolution, a key technique in this area, involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. nih.gov

For this compound, a racemic mixture could be synthesized via standard methods like reductive amination of methyl 2-ketobutanoate with isopropylamine using a non-chiral reducing agent. organic-chemistry.org This racemic ester could then be subjected to enzymatic kinetic resolution. Lipases are commonly used for this purpose, as they can selectively hydrolyze or acylate one enantiomer of an ester. polimi.itnih.govuni-stuttgart.de

For example, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) could be used to selectively hydrolyze one enantiomer of racemic this compound in an aqueous-organic medium, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.net Alternatively, in a non-aqueous solvent, the enzyme could catalyze the selective acylation of one enantiomer from the racemic amine using an acyl donor like vinyl acetate. nih.gov Imine reductases (IREDs) also offer a powerful biocatalytic route, capable of the direct reductive coupling of α-ketoesters and amines to give N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov

Table 4: Enzymatic Kinetic Resolution of Amino Esters

| Enzyme | Reaction Type | Substrate | Result |

|---|---|---|---|

| Pseudomonas cepacia Lipase | Transesterification (Acylation) | Racemic Alcohols/Amines | High E-values (>100) |

| Candida antarctica Lipase B | Hydrolysis/Esterification | Racemic Esters/Amines | High enantioselectivity (E > 200) |

| Imine Reductase (IRED) | Reductive Amination | α-Ketoester + Amine | High conversion, >99% ee |

Classical and Modern Synthetic Transformations Leading to this compound

The creation of this compound relies on fundamental organic reactions. These include the formation of the methyl ester and the introduction of the isopropylamino group onto the butanoate backbone.

The formation of the methyl ester is a critical step in the synthesis of this compound. This is most commonly achieved through the direct esterification of 2-(isopropylamino)butanoic acid or via transesterification of a different ester of the same amino acid.

Direct esterification of the parent amino acid with methanol (B129727) is a frequently employed method. mdpi.com The reaction is typically catalyzed by an acid. Common catalysts include mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid. mdpi.com Another effective reagent for this transformation is trimethylchlorosilane in methanol, which allows the reaction to proceed at room temperature with good to excellent yields. mdpi.com The selection of the catalyst can be influenced by factors such as reaction kinetics, yield, and ease of workup. acs.org

Table 1: Comparison of Reagents for the Esterification of Amino Acids

| Reagent/Catalyst System | Conditions | Advantages |

| Methanol/Sulfuric Acid | Reflux | Readily available and inexpensive catalyst. google.com |

| Methanol/Thionyl Chloride | Room Temperature to Reflux | High efficiency and easy removal of byproducts (HCl and SO₂). scispace.com |

| Methanol/Trimethylchlorosilane | Room Temperature | Mild reaction conditions and high yields. mdpi.com |

Transesterification provides an alternative route, particularly if a different alkyl ester of 2-(isopropylamino)butanoic acid is more readily available. This process involves reacting the starting ester with a large excess of methanol in the presence of an acid or base catalyst to drive the equilibrium towards the formation of the desired methyl ester.

The introduction of the isopropylamino group is a pivotal transformation. Reductive amination of a keto-ester precursor, methyl 2-oxobutanoate (B1229078), with isopropylamine is a primary pathway. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine. The choice of reducing agent is crucial for the success of this reaction.

Another significant amination method is nucleophilic substitution. This involves the reaction of a suitable precursor, such as methyl 2-bromobutanoate, with isopropylamine. The amine acts as a nucleophile, displacing the bromide to form the C-N bond. Careful control of reaction conditions is necessary to minimize potential side reactions.

Since the second carbon atom of this compound is a chiral center, its synthesis typically yields a racemic mixture. For applications where a single enantiomer is required, stereoselective synthesis or resolution of the racemate is necessary. Deracemization is a process that converts a racemic mixture into a single, pure enantiomer. nih.govpolimi.it

One powerful approach to deracemization involves the use of enzymes. nih.govpolimi.itrsc.orgnih.gov For instance, an L-amino acid oxidase (LAAO) can selectively oxidize the L-enantiomer of a racemic amino acid to the corresponding α-keto acid. nih.govresearchgate.net This intermediate can then be non-selectively reduced back to the racemic amino acid, enriching the mixture in the D-enantiomer over time. nih.gov Conversely, using a D-amino acid oxidase (DAAO) can achieve the synthesis of the L-amino acid. rsc.orgnih.gov

Table 2: Enzymatic Approaches for Deracemization and Stereoinversion

| Enzyme Type | Reaction | Outcome |

| L-amino acid oxidase (LAAO) | Selective oxidation of the L-enantiomer followed by reduction. nih.govresearchgate.net | Enantiopure D-amino acid. nih.gov |

| D-amino acid oxidase (DAAO) | Selective oxidation of the D-enantiomer followed by reduction. rsc.orgnih.gov | Enantiopure L-amino acid. rsc.org |

Stereoinversion is another key strategy, where the stereochemistry of a pure enantiomer is inverted to its opposite configuration. polimi.it This can be accomplished through chemical methods, such as the Mitsunobu reaction, which proceeds with a clean inversion of configuration. organic-chemistry.org Microwave-assisted methods have also been developed for the synthesis of esters with inversion of configuration, offering a rapid and efficient alternative. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.govrsc.orgrsc.org This includes the use of less hazardous solvents, development of solvent-free reactions, and the application of energy-efficient technologies. rsc.orgresearchgate.net

Conducting reactions without a solvent, where the reactants themselves act as the reaction medium, is a core principle of green chemistry. researchgate.net This approach eliminates solvent-related waste and the energy-intensive processes of solvent removal and purification. For the synthesis of this compound, a solvent-free Michael addition has shown potential for forming related structures, offering a more sustainable synthetic route. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and milder reaction conditions. nih.govnih.gov Microwave irradiation can be effectively applied to both esterification and amination steps, accelerating the synthesis of amino acid derivatives. organic-chemistry.orgmdpi.com In some cases, microwave heating can facilitate reactions in the absence of a solvent. mdpi.com

Ultrasonication, the application of high-frequency sound waves, is another energy-efficient technique that can enhance chemical reactivity. scispace.combenthamdirect.comeurekaselect.com The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, accelerating reaction rates. hielscher.com Ultrasound has been successfully used to accelerate the esterification of amino acids, with reactions completing in a fraction of the time required by conventional methods. scispace.com This technique has also been applied to derivatization reactions of amino acids prior to analysis. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Techniques

| Technique | Typical Reaction Time | Energy Input | Solvent Usage |

| Conventional Heating | Hours to Days scispace.com | High | Often high |

| Microwave-Assisted Synthesis | Minutes to Hours organic-chemistry.orgnih.gov | Moderate | Reduced or eliminated nih.govmdpi.com |

| Ultrasonication | Minutes to Hours scispace.comhielscher.com | Low to Moderate | Can be reduced |

Atom Economy and Process Mass Intensity Optimization

The principles of atom economy and process mass intensity (PMI) are critical in evaluating the sustainability of a chemical synthesis. Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product, while PMI provides a broader view by considering the total mass of all materials used (including solvents, reagents, and process aids) relative to the mass of the final product. beilstein-journals.orggoogle.com

A plausible and common method for the synthesis of this compound is the reductive amination of methyl 2-oxobutanoate with isopropylamine. This reaction, typically carried out in the presence of a reducing agent and a catalyst, forms the desired C-N bond.

The atom economy for this transformation can be calculated based on the molecular weights of the reactants that are incorporated into the final product.

Hypothetical Atom Economy Calculation for the Synthesis of this compound via Reductive Amination:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Incorporated |

| Methyl 2-oxobutanoate | C₅H₈O₃ | 116.12 | C₅H₇O₂ |

| Isopropylamine | C₃H₉N | 59.11 | C₃H₈N |

| Reducing Agent (e.g., H₂) | H₂ | 2.02 | H |

| Product | This compound | C₈H₁₇NO₂ | 159.23 |

In an ideal scenario where hydrogen gas is the reducing agent, the only byproduct is water. This leads to a relatively high atom economy. However, the choice of reducing agent significantly impacts this metric. The use of stoichiometric metal hydride reagents, for instance, would drastically lower the atom economy due to the generation of large amounts of inorganic waste.

Catalytic Efficiency and Selectivity

In the synthesis of N-alkylated amino acids and their esters, catalysis plays a pivotal role in achieving high efficiency and selectivity. For the reductive amination of methyl 2-oxobutanoate with isopropylamine, the choice of catalyst is critical.

Catalytic Efficiency:

The efficiency of a catalyst in this context is determined by several factors, including the turnover number (TON) and turnover frequency (TOF). A highly efficient catalyst would facilitate the conversion of a large amount of substrate with a minimal amount of catalyst in a short period. For the synthesis of amines, catalysts based on nickel, copper, or precious metals are often employed. researchgate.net For instance, a Ni-based catalyst modified with other metals can show improved activity in amination reactions. researchgate.net The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the catalytic efficiency.

Selectivity:

Selectivity in the synthesis of this compound is paramount to ensure the desired product is formed with minimal byproducts. There are several selectivity challenges in this synthesis:

Chemoselectivity: The reduction must selectively occur on the imine intermediate formed from the condensation of the keto-ester and isopropylamine, rather than reducing the ketone or ester functionalities of the starting material.

Selectivity for the Secondary Amine: The reaction should be controlled to favor the formation of the secondary amine (N-isopropylation) and minimize over-alkylation, which could lead to the formation of a tertiary amine. High selectivity towards N-isopropylaniline has been achieved in other systems using specific catalysts and reaction conditions.

Enantioselectivity: If the synthesis starts from a racemic or prochiral precursor, and a chiral product is desired, an asymmetric catalyst would be necessary to selectively produce one enantiomer over the other. Chiral catalysts, often based on transition metals with chiral ligands, are instrumental in producing enantiomerically pure amino acid derivatives. beilstein-journals.org

The table below summarizes key considerations for the catalytic synthesis of this compound.

Catalyst Performance in the Synthesis of this compound

| Catalyst Type | Key Performance Indicator | Desired Outcome | Rationale |

| Heterogeneous Ni-based | High Activity & Stability | High conversion of reactants with long catalyst lifetime. | Nickel catalysts are effective for amination and hydrogenation. Stability allows for easier recovery and reuse, improving process economics. |

| Homogeneous Rh or Ru with Chiral Ligands | High Enantioselectivity (ee%) | Production of a single enantiomer of the product. | For pharmaceutical applications, a single enantiomer is often required. Chiral catalysts can provide high stereochemical control. beilstein-journals.org |

| Biocatalyst (e.g., Imine Reductase) | High Chemo- and Enantioselectivity | Specific formation of the desired amine enantiomer under mild conditions. | Enzymes can offer unparalleled selectivity and operate in environmentally benign aqueous media. |

Reactivity Profiles and Transformative Pathways of Methyl 2 Isopropylamino Butanoate

Reactions Involving the Ester Functionality

The ester group in methyl 2-(isopropylamino)butanoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis, transamidation, and transesterification.

Hydrolysis and Transamidation Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(isopropylamino)butanoic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of a dilute mineral acid. Basic hydrolysis, or saponification, is an irreversible reaction that proceeds by treatment with a strong base, such as sodium hydroxide (B78521), to yield the carboxylate salt.

Transamidation, the conversion of the ester to an amide, can be accomplished by reacting this compound with a primary or secondary amine. This reaction often requires heating or the use of a catalyst.

Table 1: Representative Hydrolysis and Transamidation Reactions of Amino Acid Esters

| Reaction | Reagents and Conditions | Product | Notes |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-(Isopropylamino)butanoic Acid | Reversible reaction. |

| Basic Hydrolysis (Saponification) | NaOH or KOH, heat | Sodium or Potassium 2-(isopropylamino)butanoate | Irreversible reaction. |

| Transamidation | R'R''NH, heat | N,N-disubstituted-2-(isopropylamino)butanamide | Reactivity depends on the nucleophilicity of the amine. |

Transesterification Processes

Transesterification involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is often favored by using a large excess of the reactant alcohol. For example, reaction with ethanol (B145695) would yield ethyl 2-(isopropylamino)butanoate.

Table 2: Illustrative Transesterification of Methyl Esters

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-(isopropylamino)butanoate |

| Propanol | Acid or Base | Propyl 2-(isopropylamino)butanoate |

| Benzyl alcohol | Acid or Base | Benzyl 2-(isopropylamino)butanoate |

Reactions Involving the Secondary Amine Moiety

The secondary amine in this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an additional alkyl group to the nitrogen atom, forming a tertiary amine. This is typically achieved by reaction with an alkyl halide. N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl-N-isopropylamino acid ester. These reactions are generally carried out in the presence of a base to neutralize the acid byproduct.

Table 3: N-Alkylation and N-Acylation of Secondary Amines

| Reaction | Reagent | Base | Product |

| N-Alkylation | Methyl iodide | Triethylamine | Methyl 2-(isopropyl(methyl)amino)butanoate |

| N-Acylation | Acetyl chloride | Pyridine | Methyl 2-(N-acetyl-N-isopropylamino)butanoate |

| N-Acylation | Acetic anhydride | Pyridine | Methyl 2-(N-acetyl-N-isopropylamino)butanoate |

Condensation and Cyclization Reactions

The secondary amine can participate in condensation reactions with carbonyl compounds. For instance, it can react with aldehydes or ketones to form an iminium ion, which can then undergo further reactions.

Intramolecular cyclization reactions are also possible, particularly if a suitable electrophilic center is introduced into the molecule. For example, conversion of the ester to a more reactive derivative could facilitate cyclization onto the nitrogen to form lactams or other heterocyclic structures, though specific examples for this compound are not documented.

Reactions at the α-Carbon and Butanoate Chain

The α-carbon of this compound, being adjacent to the ester carbonyl group, possesses a degree of acidity. While less acidic than the α-carbon of a ketone, it can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylation or aldol-type condensations, allowing for the introduction of substituents at this position.

Reactions along the butanoate chain are less common and would typically require more forcing conditions or specific reagents to activate the C-H bonds. Radical halogenation could potentially introduce functionality, but selectivity might be an issue.

Table 4: Potential Reactions at the α-Carbon

| Reaction | Reagent | Intermediate | Product |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | Enolate | Methyl 2-(isopropylamino)-2-methylbutanoate |

| Aldol-type Condensation | 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone (e.g., Acetone) | Enolate | Methyl 3-hydroxy-2-(isopropylamino)-2,3-dimethylbutanoate |

Proton Abstraction and Enolate Chemistry

The carbon atom alpha to the ester carbonyl in this compound possesses acidic protons. Abstraction of one of these protons by a strong base leads to the formation of an enolate, a potent nucleophile. masterorganicchemistry.com The stability of this enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group through resonance. wikipedia.org

The formation of the enolate is a critical step that opens up numerous pathways for carbon-carbon bond formation. However, the acidity of the α-protons in esters (pKa ≈ 25) is lower than that in ketones (pKa ≈ 20), necessitating the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to achieve complete and irreversible deprotonation. youtube.com The use of weaker bases, such as alkoxides, can lead to a low equilibrium concentration of the enolate and may trigger side reactions like Claisen condensation. youtube.comorganicchemistrydata.org

A significant consideration in the enolate chemistry of chiral α-amino esters like this compound is the potential for racemization at the α-carbon. nih.gov The planar geometry of the enolate intermediate can lead to the loss of stereochemical information upon reprotonation or reaction with an electrophile.

The N-isopropyl group can influence both the rate of enolate formation and the stereoselectivity of its subsequent reactions through steric and electronic effects. However, detailed studies on the specific impact of an N-isopropyl group on the enolate chemistry of butanoate esters are not extensively documented.

Oxidative and Reductive Transformations

The chemical structure of this compound allows for both oxidative and reductive transformations, targeting either the amino or the ester functionality.

Reductive Transformations: Reductive amination stands out as a primary synthetic route to N-alkylated α-amino esters. chimia.ch This process typically involves the reaction of a corresponding α-keto ester, methyl 2-oxobutanoate (B1229078), with isopropylamine (B41738). The reaction proceeds through an imine intermediate, which is then reduced in situ to yield this compound.

The ester group itself can undergo reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would be expected to reduce the ester to a primary alcohol, yielding 2-(isopropylamino)butan-1-ol.

Oxidative Transformations: The secondary amine in this compound is susceptible to oxidation. While specific studies on this molecule are limited, N-alkylation-oxidation reactions are known to produce N-alkyl N-arylsulfonamides in related compounds. acs.org The presence of the nitrogen atom can also direct oxidation to other parts of the molecule. For instance, in the presence of a suitable catalyst and oxidant, oxidative coupling reactions could be envisioned. A study on the iodine/oxone-catalyzed three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones highlights the role of sulfenamides as intermediates in oxidative processes. acs.orgacs.org

Kinetic and Mechanistic Studies of Reaction Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Elucidation of Reaction Mechanisms

The mechanisms of the fundamental reactions of this compound can be elucidated by drawing parallels with related systems.

Enolate Reactions: The reaction of the enolate of this compound with an electrophile, such as an alkyl halide, is expected to proceed via a standard S(_N)2 mechanism. The stereochemical outcome of such reactions would be influenced by the geometry of the enolate (E or Z) and the direction of approach of the electrophile.

Ester Hydrolysis: The hydrolysis of the ester can occur under both acidic and basic conditions. Under basic conditions (saponification), the mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) leaving group to yield the carboxylate. A study on the saponification of N-methylated amino acid esters revealed that N-alkylation significantly impacts the reaction rate. cdnsciencepub.com

Determination of Rate Constants and Activation Parameters

A study on the saponification of various N-methylated amino acid methyl esters provides a clear indication of the kinetic effect of N-alkylation. The presence of an N-methyl group was found to decrease the rate of saponification compared to the unsubstituted amino acid esters. This effect is attributed to both steric hindrance and electronic effects. The study also determined the activation parameters for the hydrolysis of phenylalanine and leucine (B10760876) derivatives, showing that N-methylation leads to an increase in both the enthalpy of activation (ΔH) and the entropy of activation (ΔS). cdnsciencepub.com

Table 1: Saponification Rates and Activation Parameters for Selected Amino Acid Esters cdnsciencepub.com

| Compound | Rate Constant (k, M⁻¹s⁻¹) at 25°C | ΔH* (kcal/mol) | ΔS* (cal/mol·K) |

| Phenylalanine methyl ester | 0.93 | 10.5 | -22 |

| N-Methylphenylalanine methyl ester | 0.09 | 12.3 | -19 |

| Leucine methyl ester | 0.28 | 11.2 | -22 |

| N-Methylleucine methyl ester | 0.03 | 13.2 | -19 |

This data suggests that the N-isopropyl group in this compound would likely result in a slower saponification rate compared to methyl 2-aminobutanoate.

Furthermore, a kinetic study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols revealed that the reaction rate is influenced by the ability of the amino alcohol to activate the carboxylic acid via hydrogen bonding, postulating a seven-membered transition state for 2-amino alcohols. researchgate.net This provides insight into the reverse reaction of hydrolysis.

Another relevant study investigated the kinetics of base hydrolysis of α-amino acid esters catalyzed by a Palladium(II) complex. For the base hydrolysis of free glycine (B1666218) methyl ester, the activation parameters were found to be ΔH* = 39.7 kJ/mol and ΔS* = -117 J/K·mol. cu.edu.eg These values provide a baseline for understanding the energetics of the hydrolysis of simple amino acid esters.

Stereochemical Considerations and Enantiomeric Purity of Methyl 2 Isopropylamino Butanoate

Absolute Configuration Determination

The absolute configuration of a chiral molecule like Methyl 2-(isopropylamino)butanoate can be unequivocally determined using a variety of spectroscopic and chemical methods. While specific studies on this compound are not prevalent, the absolute stereochemistry can be assigned by applying well-established protocols.

One of the most common approaches involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be distinguished by spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A widely used method is the Mosher ester analysis, where the chiral amine is reacted with a chiral reagent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov The resulting diastereomeric amides exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the newly formed diastereomeric center, the absolute configuration of the original amine can be deduced. nih.gov

Another powerful technique is the application of competing enantioselective acylation (CEA) coupled with Liquid Chromatography-Mass Spectrometry (LC/MS) analysis. mdpi.com This method can determine the absolute configuration of secondary alcohols and could be adapted for secondary amines. mdpi.com The differential reaction rates of the enantiomers with a chiral acylating agent provide the basis for the stereochemical assignment. mdpi.com

X-ray crystallography of a suitable crystalline derivative of this compound would provide the most definitive determination of its absolute configuration. mdpi.com By forming a salt or a derivative with a molecule of known absolute stereochemistry, the three-dimensional structure of the entire molecule can be resolved, thus establishing the configuration at the chiral center. mdpi.com

| Method | Principle | Typical Data Output |

| Mosher's Method (NMR) | Formation of diastereomeric amides with a chiral derivatizing agent (e.g., MTPA), leading to different magnetic environments for nearby protons. nih.gov | Differences in ¹H NMR chemical shifts (Δδ) for protons on either side of the chiral center. nih.gov |

| Competing Enantioselective Acylation (LC/MS) | Different reaction rates of enantiomers with a chiral reagent, analyzed by chromatography. mdpi.com | LC/MS chromatograms showing the relative amounts of unreacted enantiomers over time. mdpi.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal of a derivative, providing a 3D structural model. mdpi.com | Atomic coordinates and the resulting three-dimensional structure, unambiguously showing the absolute configuration. mdpi.com |

Enantiomeric Excess and Diastereomeric Ratio Determination Methodologies

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The determination of ee is crucial in asymmetric synthesis and for the characterization of chiral compounds.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for this purpose. heraldopenaccess.usmdpi.com

In Chiral GC , the enantiomers of this compound can be separated on a column containing a chiral stationary phase (CSP). mdpi.com Cyclodextrin-based CSPs are commonly used for the separation of amino acid derivatives. mdpi.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. mdpi.com

Chiral HPLC offers a versatile and widely used method for determining enantiomeric excess. heraldopenaccess.us The separation is achieved by using a chiral stationary phase that can interact differently with the two enantiomers. heraldopenaccess.us Alternatively, a chiral mobile phase additive can be used with an achiral column. For compounds like this compound, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers in the sample. heraldopenaccess.us

| Chromatographic Method | Stationary Phase | Principle of Separation | Detector |

| Chiral Gas Chromatography (GC) | Chiral (e.g., cyclodextrin-based) | Differential interaction of enantiomers with the chiral stationary phase. mdpi.com | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral (e.g., polysaccharide-based) | Differential diastereomeric interactions between the enantiomers and the chiral stationary phase. heraldopenaccess.us | UV-Vis, Circular Dichroism (CD), or Mass Spectrometer (MS) |

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral sample through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govmdpi.com

By reacting this compound with a chiral derivatizing agent, a mixture of diastereomers is formed. bath.ac.uk These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum. nih.gov The integration of these signals allows for the quantification of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample. bath.ac.uk

Alternatively, a chiral solvating agent can be added to the NMR sample. This agent forms transient diastereomeric complexes with the enantiomers of this compound, leading to the resolution of signals for the two enantiomers in the NMR spectrum. mdpi.com This method is non-destructive as it does not involve the formation of covalent bonds. scispace.com

| NMR Method | Reagent Type | Interaction with Analyte | Observed NMR Effect |

| Chiral Derivatizing Agent (CDA) | Covalently bonds to the analyte | Forms stable diastereomers bath.ac.uk | Separate signals for each diastereomer with different chemical shifts nih.gov |

| Chiral Solvating Agent (CSA) | Forms transient, non-covalent complexes | Forms temporary diastereomeric complexes in solution mdpi.com | Splitting of signals for the enantiomers due to different magnetic environments mdpi.comscispace.com |

Conformational Analysis and Stereochemical Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the conformation is primarily determined by rotations around the C-C and C-N single bonds.

The relative stability of different conformations is influenced by steric and electronic effects. lumenlearning.com The bulky isopropyl group and the methyl ester group will tend to orient themselves to minimize steric hindrance. Staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. lumenlearning.com Within the staggered conformations, the anti-conformation, where the largest groups are positioned 180° apart, is typically the most stable. lumenlearning.com Gauche interactions, where large groups are 60° apart, introduce some steric strain and are less stable than the anti-conformation. lumenlearning.com

The stereochemical stability of this compound is expected to be high under normal conditions. The chiral center is a sp³-hybridized carbon atom, and racemization would require the breaking and reforming of a covalent bond, which is a high-energy process. However, under harsh conditions such as strong base or high temperatures, there could be a risk of epimerization at the α-carbon, although this is less likely for an amino ester compared to other carbonyl compounds. The N-H proton is acidic and its removal could potentially lead to racemization.

| Conformation | Dihedral Angle (Largest Groups) | Relative Energy | Key Interaction |

| Anti | ~180° | Lowest | Minimal steric hindrance lumenlearning.com |

| Gauche | ~60° | Higher | Steric strain between adjacent bulky groups lumenlearning.com |

| Eclipsed | 0° | Highest | Torsional strain and steric repulsion lumenlearning.com |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Isopropylamino Butanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, a complete picture of the covalent framework and conformational preferences of Methyl 2-(isopropylamino)butanoate can be assembled. The following table presents the predicted ¹H and ¹³C NMR chemical shifts, which form the basis for the subsequent multi-dimensional analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|---|

| 1 | -COOCH₃ | ~3.70 | ~51.5 | Singlet (s) |

| 2 | Cα-H | ~3.10 | ~58.0 | Triplet (t) |

| 3 | -CH₂- | ~1.65 (diastereotopic) | ~25.0 | Multiplet (m) |

| 4 | -CH₃ | ~0.95 | ~11.0 | Triplet (t) |

| 5 | N-H | ~1.50 (broad) | - | Broad Singlet (br s) |

| 6 | N-CH(CH₃)₂ | ~2.90 | ~49.0 | Septet (sept) |

| 7, 7' | N-CH(CH₃)₂ | ~1.10 | ~22.5 (diastereotopic) | Doublet (d) |

| - | C=O | - | ~175.0 | Carbonyl Carbon |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted chemical shifts and elucidating the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be observed between the Cα-H (2) and the methylene protons (3), as well as between the methylene protons (3) and the terminal methyl protons (4). Additionally, a correlation between the isopropyl methine proton (6) and the isopropyl methyl protons (7, 7') would confirm the isopropyl group's integrity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. nih.gov This technique would definitively link each proton signal to its corresponding carbon atom as listed in the table above, for example, connecting the proton signal at ~3.10 ppm to the carbon signal at ~58.0 ppm (Cα).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include a cross-peak between the ester methyl protons (1) and the carbonyl carbon (C=O), and between the Cα-H (2) and the carbonyl carbon (C=O). These correlations are instrumental in piecing together the different functional groups of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is particularly useful for conformational analysis. For instance, NOE correlations between the isopropyl methine proton (6) and the Cα-H (2) would provide insights into the preferred orientation around the Cα-N bond.

Variable Temperature NMR for Conformational Dynamics

This compound is a flexible molecule with several rotatable single bonds, primarily the Cα-N, Cα-C(O), and N-isopropyl bonds. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in an averaged spectrum.

Variable Temperature (VT) NMR studies can provide deep insights into these conformational dynamics. nih.gov By lowering the temperature, the rate of bond rotation can be slowed. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer (rotamer). The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This analysis would reveal the relative populations and thermodynamic stabilities of the different conformational states of the molecule in solution.

Chemical Shift and Coupling Constant Analysis for Stereochemical Assignment

The precise values of chemical shifts and scalar coupling constants (J-values) are highly sensitive to the molecule's three-dimensional structure, including its stereochemistry. rsc.org

Chemical Shifts: The diastereotopic nature of the isopropyl methyl groups (7, 7') and the Cβ methylene protons (3) arises from the presence of the chiral center at Cα. The difference in their chemical shifts (Δδ) can be influenced by the bulk of nearby substituents and the molecule's preferred conformation.

Coupling Constants: The three-bond coupling constant (³J) between the Cα-H and the Cβ-H₂ protons is dependent on the dihedral angle between these protons, as described by the Karplus equation. beilstein-journals.org A detailed analysis of this coupling constant can help determine the preferred staggered conformation (gauche or anti) around the Cα-Cβ bond. For instance, comparing the ³J values in a pair of Cα epimers would likely show distinct differences, allowing for a confident stereochemical assignment. nih.gov This empirical approach is a powerful method for confirming the relative stereochemistry in synthetic and natural products. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

While NMR spectroscopy provides detailed information about a molecule's structure in solution, X-ray crystallography offers a precise and unambiguous picture of its conformation and packing in the solid state. Although a published crystal structure for this compound is not currently available, the principles of the technique and the expected structural features can be discussed.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A successful X-ray crystallographic analysis would yield a three-dimensional electron density map from which the precise coordinates of each atom in the crystal lattice can be determined. This allows for the accurate measurement of all intramolecular geometric parameters. The following table lists the expected values for key parameters based on known data for similar amino acid esters.

Expected Molecular Geometry Parameters

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-CH₃ (ester) | ~1.45 Å |

| Bond Length | Cα-N | ~1.47 Å |

| Bond Angle | O=C-O (ester) | ~125° |

| Bond Angle | Cα-C-O (ester) | ~110° |

| Bond Angle | Cα-N-C (isopropyl) | ~115° |

| Torsional Angle | H-Cα-N-H | Defines conformation |

These values provide a quantitative description of the molecule's geometry, frozen in a single conformation within the crystal. The torsional angles, in particular, would define the specific rotameric state adopted by the molecule in the solid phase.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal is governed by a network of intermolecular forces. This compound possesses functional groups capable of participating in specific interactions that dictate its crystal packing.

The secondary amine group (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen are hydrogen bond acceptors. mdpi.com It is highly probable that the crystal structure would be stabilized by intermolecular hydrogen bonds, potentially forming chains or dimeric motifs involving the N-H group and the carbonyl oxygen of an adjacent molecule.

In addition to hydrogen bonding, weaker van der Waals forces and hydrophobic interactions, particularly involving the ethyl and isopropyl alkyl groups, play a crucial role in achieving a densely packed and stable crystal lattice. nih.gov A full crystallographic analysis would map these interactions, revealing how the individual molecules assemble into a well-ordered, three-dimensional supramolecular architecture.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and potential conformational isomers of a molecule. The spectra are determined by the vibrations of the chemical bonds within the molecule. For this compound, the key vibrational modes will arise from the N-H group of the secondary amine, the C=O and C-O groups of the ester, and the various C-H and C-C bonds of the alkyl framework.

Expected FT-IR and FT-Raman Vibrational Modes:

The FT-IR and FT-Raman spectra are expected to be complementary. In general, vibrations that result in a significant change in the dipole moment will lead to strong absorptions in the FT-IR spectrum, while vibrations that cause a change in the polarizability of the molecule will be more intense in the FT-Raman spectrum.

N-H Vibrations: A secondary amine is characterized by a single N-H bond. This will give rise to a stretching vibration (ν) in the range of 3350-3310 cm⁻¹ in the FT-IR spectrum. orgchemboulder.com This peak is typically weaker and sharper than the broad O-H stretching band of alcohols. orgchemboulder.com An N-H bending vibration (δ) is expected in the region of 1650-1580 cm⁻¹, though this can sometimes be weak or absent for secondary amines. orgchemboulder.com A strong, broad band due to N-H wagging (γ) may be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

C=O and C-O Vibrations: The ester functional group will exhibit a strong, characteristic C=O stretching absorption in the FT-IR spectrum, typically between 1750 and 1735 cm⁻¹ for aliphatic esters. orgchemboulder.com The FT-Raman spectrum is also expected to show a band for the C=O stretch, although its intensity can vary. ias.ac.in Additionally, two distinct C-O stretching vibrations are anticipated. The C-O stretch between the carbonyl carbon and the oxygen will appear in the 1300-1000 cm⁻¹ range, while the O-CH₃ stretch will also fall within this region. orgchemboulder.com

C-H and C-C Vibrations: The molecule contains several types of C-H bonds (in the methyl, ethyl, and isopropyl groups). Stretching vibrations for these bonds are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for the C-H bonds will appear in the 1470-1365 cm⁻¹ range. The C-C skeletal vibrations will produce a series of weaker bands in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the predicted key vibrational frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3350-3310 | Medium (FT-IR), Weak (FT-Raman) |

| C-H Stretch (Alkyl) | Alkyl Groups | 2980-2850 | Strong (FT-IR & FT-Raman) |

| C=O Stretch | Ester | 1750-1735 | Strong (FT-IR), Medium-Strong (FT-Raman) |

| N-H Bend | Secondary Amine | 1650-1580 | Weak to Medium |

| C-H Bend (Alkyl) | Alkyl Groups | 1470-1365 | Medium |

| C-N Stretch | Secondary Amine | 1250-1020 | Medium to Weak |

| C-O Stretch | Ester | 1300-1000 | Strong (FT-IR) |

| N-H Wag | Secondary Amine | 910-665 | Broad, Strong (FT-IR) |

This table presents predicted data based on typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) followed by a series of fragmentation events.

Plausible Fragmentation Pathways:

The fragmentation of amino acid esters is well-documented and typically involves several key pathways. oup.com

α-Cleavage: This is a common fragmentation pathway for amines and involves the cleavage of the bond adjacent to the nitrogen atom. For this compound, α-cleavage could occur on either side of the nitrogen. Cleavage of the C-C bond between the nitrogen and the chiral center would be a dominant pathway, leading to the formation of a resonance-stabilized iminium ion.

Loss of the Ester Group: Fragmentation can also be initiated at the ester functional group. This can involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

McLafferty Rearrangement: While less common for this specific structure, if a transferable gamma-hydrogen is available, a McLafferty-type rearrangement could occur, leading to the elimination of a neutral molecule.

Based on these principles, a proposed fragmentation pathway for this compound is outlined below. The molecular ion would have a theoretical exact mass that can be calculated from the elemental formula C₈H₁₇NO₂.

The following table details the expected major fragments and their corresponding mass-to-charge ratios (m/z) in a high-resolution mass spectrum:

| Proposed Fragment Ion | Formation Pathway | Theoretical m/z |

| [C₈H₁₇NO₂]⁺˙ (Molecular Ion) | Electron Ionization | 159.1259 |

| [C₇H₁₄NO₂]⁺ | Loss of CH₃ radical | 144.1025 |

| [C₅H₁₂N]⁺ | α-cleavage with loss of butanoate group | 86.0964 |

| [C₆H₁₂NO₂]⁺ | α-cleavage with loss of ethyl radical | 130.0817 |

| [C₄H₁₀N]⁺ | α-cleavage at isopropyl group | 72.0813 |

| [C₇H₁₄N]⁺ | Loss of methoxycarbonyl radical | 112.1126 |

| [C₄H₈NO₂]⁺ | Cleavage of the butanoate side chain | 102.0504 |

This table presents predicted data based on established fragmentation patterns for similar compounds.

Computational and Theoretical Investigations of Methyl 2 Isopropylamino Butanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No published data is available from the search results regarding quantum chemical calculations specifically for Methyl 2-(isopropylamino)butanoate. This includes the following areas:

Mechanistic Studies of Reactions Involving this compound

The search results contain no specific theoretical studies on the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics, its interactions with its environment, and other time-dependent properties.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A three-dimensional model of the this compound molecule would be generated. This model would then be placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, would be chosen. Commonly used force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS. nih.govnih.gov The choice of force field is critical as it dictates the accuracy of the simulation.

Equilibration: The system would undergo an equilibration phase, where the temperature and pressure are gradually adjusted to the desired conditions, allowing the system to relax to a stable state.

Production Run: Following equilibration, the production phase of the simulation is run for a specified period, during which the trajectory (positions, velocities, and energies of all atoms) of the system is saved at regular intervals.

Analysis of the resulting trajectory could provide valuable information about the dynamic behavior of this compound, such as:

Conformational Flexibility: The simulation can reveal the range of shapes the molecule can adopt, identifying the most stable conformations and the energy barriers between them.

Solvent Interactions: The distribution and dynamics of solvent molecules around the solute can be analyzed to understand its solvation properties.

Intramolecular Interactions: The simulation can highlight key intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's structure and dynamics.

Interactive Data Table: Potential Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Choice | Rationale |

| Force Field | AMBER, CHARMM, GROMOS | Commonly used for amino acid and small molecule simulations. nih.govnih.gov |

| Solvent Model | TIP3P, SPC/E | Standard water models for explicit solvent simulations. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The length of the simulation determines the timescale of the phenomena that can be observed. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for many simulations. |

| Pressure | 1 atm | Standard atmospheric pressure. |

QSAR and Cheminformatics Studies (excluding biological activity correlations)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property. nih.gov While often used to predict biological activity, QSAR can also be applied to model physicochemical properties. Cheminformatics involves the use of computational methods to analyze and manage chemical data.

For this compound, QSAR and cheminformatics studies could be employed to predict various physicochemical properties without considering biological activity. This would typically involve:

Dataset Curation: A dataset of molecules structurally related to this compound would be compiled, along with their experimentally determined values for a specific physicochemical property (e.g., solubility, boiling point, chromatographic retention time).

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors encode different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP (a measure of lipophilicity) and molar refractivity.

Model Development and Validation: A mathematical model would be developed to correlate the calculated descriptors with the physicochemical property of interest. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are often used. The predictive power of the model would then be rigorously validated.

While no specific QSAR models for the physicochemical properties of this compound have been reported, studies on related carboxylic acid methyl esters have demonstrated the utility of this approach. nih.gov For example, a QSAR model could be developed to predict the chromatographic behavior of a series of N-alkylated amino acid esters, including this compound.

Interactive Data Table: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The size and shape of the molecule. |

| Electronic | Dipole Moment | The polarity of the molecule. |

| Physicochemical | logP | The lipophilicity of the molecule. |

Applications of Methyl 2 Isopropylamino Butanoate in Advanced Organic Synthesis

As a Chiral Building Block in Multistep Organic Syntheses

The primary utility of Methyl 2-(isopropylamino)butanoate in organic synthesis stems from its identity as a chiral building block. cymitquimica.com Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials to introduce a specific stereocenter into a target molecule. cymitquimica.comresearchgate.net This is crucial in fields like medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates the biological activity and physical properties of a compound.

This compound is employed as a precursor for the synthesis of intricate chiral scaffolds, which are core molecular frameworks that can be further elaborated into a variety of complex structures. researchgate.net Researchers utilize such building blocks to create polyfunctional chemical platforms. researchgate.net For instance, the amino and ester groups can undergo selective transformations to introduce new functionalities, such as hydroxyl groups, carboxyl groups, or other reactive moieties. researchgate.net

The synthesis of these scaffolds often involves protecting one functional group while reacting the other, followed by deprotection and further modification. This stepwise approach allows for the controlled construction of molecules with precisely defined stereochemistry. These resulting scaffolds can then be used in subsequent reactions, like peptide couplings or click chemistry, to assemble larger, more complex molecules with potential applications in drug discovery and materials science. researchgate.net The synthesis of unnatural amino acids and peptide derivatives is a common application, where the core structure of the building block is incorporated into a larger peptidic framework. nih.gov

As a chiral precursor, this compound is instrumental in the synthesis of advanced fine chemicals, which include pharmaceuticals, agrochemicals, flavors, and fragrances. researchgate.net The synthesis of many active pharmaceutical ingredients (APIs) requires enantiomerically pure intermediates to ensure the desired therapeutic effect. Related 2-methylbutanoic acid derivatives are known to be used in the synthesis of pharmaceuticals and as flavoring agents. researchgate.net

The general strategy involves incorporating the chiral fragment from this compound into a larger target molecule through a series of chemical reactions. Its role as a precursor is analogous to other regulated precursor chemicals, such as methyl alpha-phenylacetoacetate (MAPA), which is used in the synthesis of other controlled substances, highlighting the importance of such esters as key intermediates in multi-step chemical manufacturing processes. federalregister.gov

Table 1: Synthetic Applications of this compound as a Chiral Building Block

| Application Area | Description | Key Transformations |

| Complex Scaffolds | Serves as a starting point for creating polyfunctional molecular frameworks with defined stereochemistry. researchgate.net | Peptide coupling, functional group interconversion, protection/deprotection sequences. researchgate.netnih.gov |

| Fine Chemicals | Used as an intermediate in the synthesis of high-value chemicals like pharmaceuticals and flavor compounds. researchgate.net | Incorporation into larger molecular structures via C-C or C-N bond formation. |

Development of Novel Ligands and Catalysts

The structural features of this compound make it an attractive candidate for the development of novel chiral ligands and catalysts. In asymmetric catalysis, a chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The secondary amine in this compound can act as a coordination site for a metal.

The development of new catalysts often involves modifying the structure of a ligand to fine-tune its steric and electronic properties. The introduction of bulky groups, such as the isopropyl group present in this molecule, can be a strategic choice to enhance the enantioselectivity of a catalyst by creating a more defined chiral pocket around the metal's active site. nih.gov By derivatizing the ester or amine functionality, this building block can be incorporated into larger, more complex ligand architectures, such as bidentate or polydentate ligands, for use in a wide range of metal-catalyzed asymmetric reactions.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. nih.govnih.gov The functional groups on this compound make it a suitable substrate for such reactions.

Multicomponent Reactions (MCRs): In an MCR, three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov The amine functionality of this compound could react with a carbonyl compound (an aldehyde or ketone) and an isocyanide in a Ugi-type reaction, or with other combinations of reactants, to rapidly build molecular complexity.

Cascade Reactions: In a cascade (or domino) reaction, a single starting material undergoes a series of intramolecular or intermolecular transformations without the need to isolate intermediates. nih.gov The bifunctional nature of this compound, having both a nucleophilic amine and an electrophilic ester (which can be transformed into other groups), allows it to participate in sequential reactions to form complex heterocyclic or polycyclic structures.

Utility in Chromatographic Resolution and Separation Science

Chromatography is a fundamental technique for separating, identifying, and purifying components of a mixture. nih.gov In the context of chiral molecules, chromatographic resolution is essential for separating enantiomers from a racemic mixture. The effectiveness of a separation is determined by factors like retention and selectivity. chromatographyonline.com

This compound has relevance in this field in two primary ways:

Analyte for Chiral Separation: As a chiral compound, a racemic mixture of this compound can be separated into its individual (R) and (S) enantiomers using chiral chromatography. This involves using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com The separation of related esters like methyl butyrate (B1204436) is a common practice, and similar principles apply here. sielc.com

Component of Chiral Selectors: Derivatives of this compound can be used to create novel chiral stationary phases. By covalently bonding a derivative of this chiral molecule to a solid support (like silica (B1680970) gel), a new CSP can be created. This CSP can then be used to resolve racemic mixtures of other compounds. The specific interactions between the chiral selector and the enantiomers of an analyte dictate the separation efficiency.

Table 2: Summary of Advanced Applications

| Application | Role of this compound | Relevant Scientific Principles |

| Ligand/Catalyst Development | A precursor for chiral ligands due to its coordinating amine and steric bulk. nih.gov | Asymmetric catalysis, metal coordination, steric and electronic tuning. |

| Cascade/MCRs | A substrate with multiple reactive sites (amine, ester) for one-pot syntheses. nih.govnih.gov | Atom economy, step efficiency, synthesis of complex molecules. nih.gov |

| Chromatographic Science | An analyte for chiral resolution or a building block for chiral stationary phases. nih.govchromatographyonline.com | Enantioselectivity, molecular recognition, chiral separation. chromatographyonline.com |

Synthesis and Chemical Exploration of Methyl 2 Isopropylamino Butanoate Derivatives and Analogues

Structural Modifications of the Ester Moiety

The ester group in methyl 2-(isopropylamino)butanoate is a prime site for modification, allowing for the synthesis of a library of analogous compounds with varying alkyl substituents. These modifications can influence the compound's physical properties, such as solubility and volatility, as well as its reactivity and bioavailability in potential applications. The primary method for altering the ester moiety is through transesterification.

In a typical transesterification reaction, this compound is reacted with an excess of a different alcohol (e.g., ethanol (B145695), propanol, or butanol) in the presence of an acid or base catalyst. The equilibrium of the reaction is driven towards the desired product by removing the methanol (B129727) byproduct. For instance, the synthesis of ethyl 2-(isopropylamino)butanoate would involve heating the methyl ester with ethanol and a catalytic amount of sulfuric acid or sodium ethoxide.

Another approach is the direct esterification of 2-(isopropylamino)butanoic acid with the desired alcohol in the presence of a coupling agent or under Fischer esterification conditions. This method is particularly useful if the free acid is readily available. The synthesis of various esters, such as propyl butanoate and ethyl butanoate, has been well-documented in the literature, providing established methodologies that can be applied to the synthesis of these derivatives. conicet.gov.arnih.govyoutube.comymdb.ca

The table below illustrates a series of potential ester derivatives that can be synthesized from this compound or its corresponding carboxylic acid.

| Derivative Name | Alcohol for Synthesis | Potential Synthetic Method |

| Ethyl 2-(isopropylamino)butanoate | Ethanol | Transesterification or Fischer Esterification |

| Propyl 2-(isopropylamino)butanoate | Propan-1-ol | Transesterification or Fischer Esterification |

| Isopropyl 2-(isopropylamino)butanoate | Propan-2-ol | Transesterification or Fischer Esterification |

| Butyl 2-(isopropylamino)butanoate | Butan-1-ol | Transesterification or Fischer Esterification |

| Benzyl 2-(isopropylamino)butanoate | Benzyl alcohol | Transesterification or Fischer Esterification |

Modifications of the Isopropylamino Group

The secondary amine of the isopropylamino group offers a reactive handle for further functionalization, primarily through N-alkylation and N-acylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: Introducing additional alkyl groups on the nitrogen atom can be achieved through several methods. One common approach is reductive amination, where an aldehyde or ketone is reacted with a primary amine precursor, methyl 2-aminobutanoate, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For example, reacting methyl 2-aminobutanoate with acetone (B3395972) and a suitable reducing agent would yield this compound. To synthesize derivatives with different N-alkyl groups, other aldehydes or ketones can be used. For instance, using acetaldehyde (B116499) would lead to the N-ethyl derivative.

Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation to form quaternary ammonium (B1175870) salts. However, under carefully controlled conditions, mono-alkylation can be achieved. researchgate.netrsc.orgrsc.org More sophisticated methods, such as the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, offer a self-limiting approach to the synthesis of secondary amines. researchgate.net